molecular formula C13H10N2O B1628084 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 223646-08-0

5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1628084
CAS No.: 223646-08-0
M. Wt: 210.23 g/mol
InChI Key: QVGIGZLDWCWJDZ-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 223646-08-0) is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. This core structure is a subject of research in the development of kinase inhibitors . Specifically, derivatives based on the pyrrolo[2,3-b]pyridine skeleton have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine kinase that is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease, due to its role in tau protein hyperphosphorylation and the formation of neurofibrillary tangles . The structural motif of this compound allows for key interactions with enzymatic binding pockets, making it a valuable building block for designing novel bioactive molecules for neurological research . Furthermore, related pyrrolo[2,3-b]pyridine compounds have been investigated for their activity against other kinase targets, including serine/threonine-protein kinase Sgk1, indicating the broad utility of this chemotype in biochemical research . This product is intended for research applications and is not for diagnostic or therapeutic use. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-phenyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-7-10-6-11(8-14-13(10)15-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIGZLDWCWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573433
Record name 5-Phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223646-08-0
Record name 5-Phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with notable biological activity, primarily due to its structural features that allow interaction with various biological targets. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2OC_{13}H_{10}N_{2}O . The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. Its synthesis has been reported through various methods, including modifications of established synthetic routes for related pyrrole compounds .

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Kinases : It has been identified as an inhibitor of SGK-1 kinase, which plays a significant role in various cellular processes including cell survival and proliferation .
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth. For instance, derivatives of pyrrolo compounds have been evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Kinase InhibitionSGK-1
Anticancer ActivityMDA-MB-231 and MCF-7 cells
Selective InhibitionCSF1R (Colony-stimulating factor)

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound and its derivatives exhibited cytotoxicity against breast cancer cell lines. The most promising derivative showed a decrease in cell viability at concentrations as low as 6.25 µM, indicating its potential as an anticancer agent .
  • Kinase Inhibition : Research on related pyrrolo compounds revealed their ability to selectively inhibit the CSF1R kinase with subnanomolar potency. This selectivity suggests that 5-phenyl derivatives could be developed into therapeutic agents targeting macrophage-related disorders .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, initial studies indicate that modifications to the pyrrolo structure can enhance stability and bioavailability. Toxicological assessments are crucial for determining the safety profile before clinical applications.

Scientific Research Applications

Anticancer Potential

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has demonstrated promising anticancer properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against tumor cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Neurological Disorders

Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated selective cytotoxicity against breast and lung cancer cell lines. Induction of apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Testing Exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Neuroprotection Studies Showed potential in protecting neuronal cells from oxidative stress-induced damage in vitro.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich 3-position of the pyrrolo[2,3-b]pyridine core is highly reactive toward electrophiles due to resonance stabilization of intermediates. Key reactions include:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
BrominationBr₂ in CHCl₃ or DMF3-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one75–85%
NitrationHNO₃/H₂SO₄ at 0–5°C3-Nitro derivative60%
IodinationI₂/KI in acidic medium3-Iodo analog70%
Mannich ReactionFormaldehyde + secondary amine3-Aminomethyl derivatives50–65%

Mechanistic Insight :
Electrophilic attack occurs preferentially at the 3-position due to maximal electron density from the pyrrole nitrogen’s lone pairs. The phenyl group at C5 slightly deactivates the adjacent positions but does not significantly hinder reactivity at C3 .

Nucleophilic Substitution

The lactam carbonyl and electron-deficient pyridine-like nitrogen enable nucleophilic attacks under specific conditions:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
HydrolysisNaOH (aq)/refluxRing-opened carboxylic acid derivative90%
Thiourea CondensationThiourea/POCl₃2-Thioxo-pyrrolo[2,3-d]pyrimidine55%

Example :
Reaction with thiourea in phosphoryl chloride yields fused pyrimidine systems via cyclocondensation at the carbonyl oxygen .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProduct(s)YieldSource
Suzuki–MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃3-Aryl substituted analogs80%
Buchwald–HartwigPd₂(dba)₃, Xantphos, amine4-Aminoalkyl derivatives65%

Key Application :
These reactions enable diversification of the core structure for medicinal chemistry applications, such as kinase inhibitor development .

Condensation and Cyclization

The compound reacts with active methylene compounds to form fused heterocycles:

ReactantConditionsProduct(s)YieldSource
AcetylacetoneAcOH/HCl, refluxPyrrolo[2,3-b]pyridine-acetylacetone hybrid45%
MalononitrileAcOH, 80°C2-Cyano-pyrrolo[2,3-d]pyrimidine60%

Mechanism :
Acid-catalyzed condensation forms imine intermediates, followed by intramolecular cyclization with the lactam carbonyl .

Functional Group Transformations

The lactam moiety undergoes reduction and oxidation:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
ReductionLiAlH₄ in THF2-Hydroxypyrrolo[2,3-b]pyridine70%
OxidationKMnO₄ in H₂SO₄2-Keto-pyrrolo[2,3-b]pyridine derivative50%

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

  • FGFR Inhibition : 5-Trifluoromethyl analogs (e.g., compound 4h in ) exhibit IC₅₀ values of 7–25 nM against FGFR1–3.

  • Anticancer Activity : 3-Aryl derivatives suppress 4T1 breast cancer cell proliferation (IC₅₀ = 0.8–2.1 μM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound 223646-08-0 C₁₃H₁₀N₂O 210.23 Phenyl (C5) Kinase inhibition potential
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 5654-97-7 C₆H₆N₂O 122.12 None Parent structure for derivatization
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190317-46-4 C₈H₈N₂O 148.16 Methyl (C5) Improved solubility
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1427367-62-1 C₇H₅BrN₂O 213.03 Bromo (C5) Cross-coupling intermediate
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 C₇H₅ClN₂O 168.58 Chloro (C5) Bioactive scaffold
Key Observations:
  • Methyl Substituent : The 5-methyl derivative (CAS 1190317-46-4) exhibits higher solubility compared to the phenyl analog, making it advantageous for aqueous-phase reactions .
  • Halogenated Derivatives (Br/Cl) : Bromo and chloro substituents at C5 are critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- or heteroaryl-functionalized derivatives .

Preparation Methods

Suzuki Cross-Coupling for Phenyl Group Introduction

The Suzuki-Miyaura coupling reaction serves as a cornerstone for introducing aryl groups at position 5 of the pyrrolo[2,3-b]pyridine scaffold. Patent WO2006063167A1 details a protocol starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine:

Reaction Conditions and Optimization

  • Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) at 5 mol% loading.
  • Base : Potassium carbonate (3 equiv) in a 2.5:1 dioxane/water solvent mixture.
  • Temperature : 80°C under nitrogen atmosphere for 1–16 hours.
  • Yield : ~70–85% after purification via ion-exchange resin (DOWEX 50WX2-400).

The reaction proceeds via oxidative addition of the palladium catalyst to the brominated precursor, followed by transmetallation with phenylboronic acid. Subsequent reductive elimination yields 5-phenyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Key Parameters for Suzuki Coupling
Parameter Value/Range
Catalyst Loading 5 mol% PdCl₂(dppf)
Solvent System Dioxane/H₂O (2.5:1 v/v)
Reaction Time 1–16 hours
Temperature 80°C (reflux)
Workup Celite filtration, DOWEX resin

Cyclo-Condensation with Active Methylene Compounds

A complementary approach involves constructing the pyrrolo[2,3-b]pyridine core through cyclization reactions. Ajol et al. demonstrated the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c ) as a precursor:

Mechanism and Substrate Scope

  • Reagents : Acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic HCl.
  • Conditions : Reflux for 4 hours, followed by silica gel chromatography purification (yields: 82–88%).

The reaction initiates with nucleophilic attack by the pyrrole amine on the carbonyl carbon of the active methylene compound, forming an imine intermediate. Subsequent cyclization with the nitrile group generates the bicyclic lactam structure.

Scheme 1: Cyclo-Condensation Pathway
  • Imine Formation :
    $$ \text{R}1\text{C=O} + \text{H}2\text{N-Pyrrole} \rightarrow \text{R}_1\text{C=N-Pyrrole} $$
  • Cyclization :
    $$ \text{R}_1\text{C=N-Pyrrole} \xrightarrow{\text{HCl}} \text{Lactam Formation} $$

Bromination and Functional Group Interconversion

Intermediate halogenation steps enable further derivatization. WO2006063167A1 outlines bromination at position 3 using N-bromosuccinimide (NBS):

Bromination Protocol

  • Reagents : NBS (1.2 equiv) in dichloromethane with triethylamine.
  • Conditions : Room temperature, 1–16 hours.
  • Post-Bromination : Tosylation with p-toluenesulfonyl chloride in NaOH/dichloromethane bilayer.

While this step primarily targets position 3, analogous strategies could facilitate oxidation at position 2 to install the lactam moiety.

Spectroscopic Characterization

Key analytical data for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and intermediates include:

NMR Signatures

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, CH₃), 2.49 (s, CH₃-C=O), 6.77 (pyrrole-H), 7.14–7.44 (m, Ar-H).
  • ¹³C NMR : 167.1 ppm (C=O), 158.8 ppm (C=N).

Mass Spectrometry

  • LC-MS (ES+) : m/z 211.1 [M+H]⁺ (calculated for C₁₃H₁₀N₂O: 210.23).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at positions 3 and 7 necessitate careful control of electrophilic substitution conditions.
  • Lactam Stability : The 2(3H)-one moiety is prone to hydrolysis under strongly acidic or basic conditions, requiring neutral workup protocols.
  • Purification : Ion-exchange resins (e.g., DOWEX) improve yields by removing boronic acid byproducts but add complexity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?

  • Methodological Answer : Two primary approaches are widely used:

  • Suzuki-Miyaura Coupling : Arylboronic acids react with halogenated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) under palladium catalysis (e.g., Pd(PPh₃)₄) in dioxane at 105°C. This yields 3-nitro-5-aryl derivatives (e.g., 84–92% yields for phenyl and fluorophenyl substituents) .
  • Aldehyde Condensation : 7-Azaoxindole derivatives undergo condensation with aldehydes (e.g., benzaldehyde) in toluene using piperidine as a catalyst. This produces 3-benzylidene derivatives as E/Z isomer mixtures, with the E isomer dominating (confirmed by NMR) .
    • Key Data :
Reaction TypeYield RangeKey Conditions
Suzuki Coupling84–92%Pd(PPh₃)₄, 105°C, dioxane
Aldehyde Condensation76–85%Piperidine, toluene, RT/16h

Q. How is structural characterization performed for pyrrolo[2,3-b]pyridinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and isomer distribution. For example:

  • ¹H NMR : Distinct signals for aromatic protons (e.g., δ 8.39 ppm for pyrrolo[2,3-b]pyridine H-atoms) and NH groups (δ 12.40 ppm) .
  • ¹³C NMR : Carbonyl peaks (e.g., δ 167.8 ppm for lactam C=O) and aromatic carbons (δ 148–157 ppm) .
    • Advanced Tip : Dynamic NMR studies can resolve E/Z isomer ratios in aldehyde-derived products .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions influence JAK inhibitory activity?

  • Methodological Answer :

  • 3-Position : Electron-withdrawing groups (e.g., nitro) enhance binding to JAK3’s ATP pocket. For example, 3-nitro derivatives show IC₅₀ values < 50 nM .
  • 5-Position : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) improve hydrophobic interactions. Substitutions here correlate with selectivity between JAK isoforms (JAK1 vs. JAK3) .
    • Data Contradiction : While 5-phenyl derivatives exhibit potent JAK3 inhibition, bulky groups (e.g., biphenyl) reduce activity due to steric clashes .

Q. What strategies enable enantioselective synthesis of pyrrolo[2,3-b]pyridinone derivatives?

  • Methodological Answer : Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene derivatives achieves >90% enantiomeric excess (ee). Key factors:

  • Chiral Ligands : (R,R)-Phbod* ligands promote stereocontrol, even with E/Z isomer mixtures in starting materials .
  • Dynamic Resolution : Protonation of Rh-enolates during catalysis drives enantioconvergence, overriding initial E/Z ratios .
    • Key Data :
EntryArylboronic Acidee (%)Yield (%)
14-Methoxyphenyl9285
23-Fluorophenyl8878

Q. How can computational methods optimize pyrrolo[2,3-b]pyridinone-based JAK inhibitors?

  • Methodological Answer :

  • 3D-QSAR : Models built using CoMFA/CoMSIA reveal steric and electrostatic requirements for JAK3 inhibition (e.g., hydrophobic pockets near the 5-phenyl group) .
  • Molecular Docking : Docking into JAK3’s ATP-binding site (PDB: 4LIA) shows hydrogen bonding between the lactam carbonyl and Leu905 .
    • Validation : Machine learning algorithms (e.g., random forest) predict activity cliffs for novel derivatives with >80% accuracy .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reaction yields for Suzuki couplings of halogenated intermediates?

  • Troubleshooting Guide :

  • Low Yields : Replace dioxane with THF or DMF to improve solubility of arylboronic acids .
  • Byproduct Formation : Add molecular sieves to sequester water, minimizing protodeboronation .

Q. What in silico tools predict metabolic stability of pyrrolo[2,3-b]pyridinone derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 interactions. The lactam ring shows low CYP3A4 affinity, suggesting favorable pharmacokinetics .
  • Metabolite Identification : GLORYx predicts hydroxylation at the 5-phenyl group as the primary metabolic pathway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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